molecular formula C21H19NO3 B15060767 3,4-Bis-benzyloxy-benzaldehyde oxime

3,4-Bis-benzyloxy-benzaldehyde oxime

Cat. No.: B15060767
M. Wt: 333.4 g/mol
InChI Key: BTTPSAYYBOVDKX-UHFFFAOYSA-N
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Description

Benzaldehyde, 3,4-bis(phenylmethoxy)-, oxime is an organic compound with the molecular formula C21H19NO3 and a molecular weight of 333.3805 . This compound is characterized by the presence of an oxime functional group attached to a benzaldehyde moiety, which is further substituted with two phenylmethoxy groups at the 3 and 4 positions of the benzene ring.

Preparation Methods

The synthesis of Benzaldehyde, 3,4-bis(phenylmethoxy)-, oxime typically involves the reaction of 3,4-bis(phenylmethoxy)benzaldehyde with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction is carried out in an appropriate solvent, often ethanol or methanol, under reflux conditions to facilitate the formation of the oxime .

Chemical Reactions Analysis

Benzaldehyde, 3,4-bis(phenylmethoxy)-, oxime can undergo various chemical reactions, including:

Scientific Research Applications

Benzaldehyde, 3,4-bis(phenylmethoxy)-, oxime has several applications in scientific research:

Mechanism of Action

The mechanism of action of Benzaldehyde, 3,4-bis(phenylmethoxy)-, oxime involves its interaction with specific molecular targets, such as enzymes or receptors. The oxime group can form hydrogen bonds and other interactions with active sites, leading to inhibition or modulation of enzyme activity. The phenylmethoxy groups can enhance the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Benzaldehyde, 3,4-bis(phenylmethoxy)-, oxime can be compared with similar compounds such as:

Properties

Molecular Formula

C21H19NO3

Molecular Weight

333.4 g/mol

IUPAC Name

N-[[3,4-bis(phenylmethoxy)phenyl]methylidene]hydroxylamine

InChI

InChI=1S/C21H19NO3/c23-22-14-19-11-12-20(24-15-17-7-3-1-4-8-17)21(13-19)25-16-18-9-5-2-6-10-18/h1-14,23H,15-16H2

InChI Key

BTTPSAYYBOVDKX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C=C(C=C2)C=NO)OCC3=CC=CC=C3

Origin of Product

United States

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